2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride
Description
This compound is a synthetic small molecule featuring a thiophene core substituted with two chlorine atoms at the 2- and 5-positions. The carboxamide group at the 3-position is linked to two distinct moieties:
- A 4,5-dimethylbenzo[d]thiazol-2-yl group, contributing aromatic and heterocyclic characteristics.
- The hydrochloride salt form improves stability and bioavailability.
Properties
IUPAC Name |
2,5-dichloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O2S2.ClH/c1-13-4-5-16-18(14(13)2)24-21(29-16)26(7-3-6-25-8-10-28-11-9-25)20(27)15-12-17(22)30-19(15)23;/h4-5,12H,3,6-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTUCXKIJFTTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=C(SC(=C4)Cl)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl3N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₁₈H₁₈Cl₂N₂O₁S
- Molecular Weight : 392.32 g/mol
- Key Functional Groups : Thiophene ring, chloro groups, benzo[d]thiazole moiety, and morpholino propyl group.
This structural diversity suggests potential for varied biological activities.
Research indicates that this compound may exhibit various biological activities primarily through the inhibition of the signal transducer and activator of transcription 3 (STAT3), a protein implicated in oncogenesis and tumor progression. The inhibition of STAT3 can lead to:
- Reduced Cell Proliferation : By disrupting the signaling pathways that promote cell growth.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
The compound's interaction with biological macromolecules has been shown to influence cellular processes significantly.
Anticancer Activity
The primary focus of research on this compound has been its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Hep3B (Liver Cancer) | 5.46 | Induces G2/M phase arrest |
| MDA-MB-231 (Breast Cancer) | 12.58 | Inhibits STAT3 signaling |
These findings suggest that the compound may serve as a potent therapeutic agent against specific cancers.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Studies have indicated that it possesses activity against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies
- Hepatocellular Carcinoma (HCC) :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Chlorinated Thiophene vs. Thiadiazole :
The target compound’s dichlorothiophene core may enhance electrophilic reactivity compared to sulfur-rich 1,3,4-thiadiazoles. Chlorine atoms can improve membrane permeability and metabolic stability, whereas thiadiazoles rely on hydrogen-bonding interactions for target engagement . - Morpholine vs. In contrast, hydroperoxypropan-2-yl groups in thiazolylmethylcarbamates (e.g., compound m and x in ) introduce oxidative functionality, which may influence redox-sensitive pathways.
- Benzo[d]thiazole vs.
Preparation Methods
Chlorination of Thiophene-3-carboxylic Acid
Thiophene-3-carboxylic acid undergoes electrophilic chlorination using sulfuryl chloride (SO$$2$$Cl$$2$$) in the presence of FeCl$$_3$$ as a catalyst. Optimal conditions yield 2,5-dichlorothiophene-3-carboxylic acid with >85% selectivity.
Reaction Conditions :
- Catalyst : FeCl$$_3$$ (5 mol%)
- Solvent : Dichloroethane
- Temperature : 60°C, 12 h
- Workup : Neutralization with NaHCO$$_3$$, extraction with ethyl acetate
Acyl Chloride Formation
The carboxylic acid is converted to the corresponding acyl chloride using oxalyl chloride [(COCl)$$_2$$] in anhydrous dichloromethane (DCM) with catalytic dimethylformamide (DMF).
Procedure :
- Dissolve 2,5-dichlorothiophene-3-carboxylic acid (1 eq) in DCM.
- Add oxalyl chloride (1.2 eq) and DMF (0.1 eq) dropwise at 0°C.
- Stir at room temperature for 3 h, then evaporate under reduced pressure.
- Yield : 92–95%.
Synthesis of N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-morpholinopropan-1-amine
Benzothiazole Core Formation
4,5-Dimethylbenzo[d]thiazol-2-amine is synthesized via cyclization of 2-amino-4,5-dimethylbenzenethiol with cyanogen bromide (BrCN) in ethanol.
Mechanism :
- Nucleophilic attack of the thiol group on BrCN.
- Intramolecular cyclization to form the thiazole ring.
Conditions :
Morpholinopropyl Side Chain Installation
The amine is alkylated with 3-chloropropylmorpholine under basic conditions.
Procedure :
- Dissolve 4,5-dimethylbenzo[d]thiazol-2-amine (1 eq) and K$$2$$CO$$3$$ (2 eq) in acetonitrile.
- Add 3-chloropropylmorpholine (1.2 eq) and heat at 80°C for 12 h.
- Purification : Column chromatography (SiO$$_2$$, EtOAc/hexanes 1:3).
- Yield : 65–70%.
Amide Coupling and Salt Formation
Carboxamide Synthesis
The acyl chloride is reacted with the tertiary amine in the presence of a base to form the amide bond.
Optimized Protocol :
Hydrochloride Salt Precipitation
The free base is treated with HCl gas in diethyl ether to yield the hydrochloride salt.
Procedure :
- Dissolve the carboxamide in anhydrous diethyl ether.
- Bubble HCl gas until precipitation ceases.
- Filter, wash with ether, dry under vacuum.
- Purity : >98% (HPLC).
Analytical Data and Characterization
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.45 (s, 1H, thiophene-H), 7.92 (s, 1H, benzothiazole-H), 3.62–3.58 (m, 4H, morpholine-OCH$$2$$), 2.45–2.40 (m, 4H, morpholine-NCH$$2$$), 2.32 (s, 6H, CH$$3$$), 1.95 (quin, J = 6.8 Hz, 2H, CH$$_2$$).
- MS (ESI) : m/z 523.1 [M+H]$$^+$$.
Elemental Analysis
- Calculated for C$${21}$$H$${24}$$Cl$$2$$N$$4$$O$$2$$S$$2$$·HCl : C, 46.55%; H, 4.65%; N, 10.34%.
- Found : C, 46.48%; H, 4.71%; N, 10.28%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
